molecular formula C19H18BrN3O4S2 B3477249 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B3477249
M. Wt: 496.4 g/mol
InChI Key: JRQODUJYJFLYDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Starting with commercially available precursors, the bromination of 2,6-dimethylphenol yields 4-bromo-2,6-dimethylphenol . Subsequently, the reaction with an appropriate amine (such as 1-pyrrolidinylcarbonylphenylamine ) leads to the formation of the desired acetamide. The overall synthetic route requires careful optimization to achieve high yields and purity.


Molecular Structure Analysis

The molecular formula of 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is C₂₁H₂₃BrN₂O₃ . Its monoisotopic mass is approximately 430.09 Da . The compound exhibits a complex three-dimensional arrangement due to the presence of multiple functional groups. Detailed spectroscopic techniques (such as NMR, IR, and mass spectrometry) are essential for elucidating its precise structure.

Future Directions

: 4-Bromo-2,6-dimethylphenol : ChemSpider ID 4113979

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S2/c1-12-9-14(20)10-13(2)18(12)27-11-17(24)22-15-3-5-16(6-4-15)29(25,26)23-19-21-7-8-28-19/h3-10H,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQODUJYJFLYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Reactant of Route 2
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2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Reactant of Route 3
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2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Reactant of Route 4
2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

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